molecular formula C19H32N4O2 B6798176 N-[(3,3-dimethylcyclohexyl)methyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide

N-[(3,3-dimethylcyclohexyl)methyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide

Cat. No.: B6798176
M. Wt: 348.5 g/mol
InChI Key: REPSTUZNNMEOIK-UHFFFAOYSA-N
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Description

N-[(3,3-dimethylcyclohexyl)methyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a pyrazole ring, and a morpholine moiety

Properties

IUPAC Name

N-[(3,3-dimethylcyclohexyl)methyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H32N4O2/c1-15-10-21-23(12-15)14-17-13-22(7-8-25-17)18(24)20-11-16-5-4-6-19(2,3)9-16/h10,12,16-17H,4-9,11,13-14H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPSTUZNNMEOIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC2CN(CCO2)C(=O)NCC3CCCC(C3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,3-dimethylcyclohexyl)methyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the 3,3-dimethylcyclohexyl intermediate through a series of reactions, such as alkylation and hydrogenation.

    Pyrazole Ring Formation: The 4-methylpyrazole ring is synthesized separately, often starting from commercially available precursors like 4-methyl-1H-pyrazole.

    Coupling Reactions: The cyclohexyl intermediate is then coupled with the pyrazole ring using a suitable coupling agent, such as a carbodiimide, to form the desired intermediate.

    Morpholine Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[(3,3-dimethylcyclohexyl)methyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the molecule are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(3,3-dimethylcyclohexyl)methyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3,3-dimethylcyclohexyl)methyl]-2-[(4-methylpyrazol-1-yl)methyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

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